"Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" chemical structure and properties
"Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV 2908, is a sterically hindered phenolic compound.[1] Its molecular structure, characterized by a substituted benzene ring, makes it an effective antioxidant and ultraviolet (UV) light stabilizer. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action, with a focus on its application in polymer science. While primarily used as a polymer additive, understanding its chemical behavior is valuable for researchers in various fields.
Chemical Structure and Identification
The chemical structure of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate consists of a benzoic acid core functionalized with two bulky tert-butyl groups ortho to a hydroxyl group, and a hexadecyl ester group para to the hydroxyl. This specific arrangement is key to its function as a hindered phenolic antioxidant.
Synonyms: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Hexadecyl Ester, Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 67845-93-6 |
| Molecular Formula | C₃₁H₅₄O₃ |
| Molecular Weight | 474.76 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 61.0 to 65.0 °C |
| Purity | >98.0% (GC) |
| Storage Temperature | Room temperature, under inert atmosphere |
Note: Values are compiled from various sources and may vary slightly.
Synthesis and Characterization
The synthesis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is typically achieved through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecanol.[4]
Experimental Protocol: Esterification Synthesis
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid
-
Hexadecanol
-
Thionyl chloride
-
Dry Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in dry DCM in a round-bottom flask.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride to the solution.
-
Allow the reaction to proceed under reflux for 4 hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield 3,5-di-tert-butyl-4-hydroxybenzoyl chloride.
-
Suspend the resulting acid chloride in DCM and react it with hexadecanol to form the final product.
-
The final product can be purified by recrystallization.
Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester and the hydroxyl group of the phenol.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]
-
Gas Chromatography (GC): To determine the purity of the final product.[2]
Mechanism of Action: UV Stabilization and Antioxidant Activity
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate functions primarily as a radical-scavenging antioxidant.[5] Its efficacy stems from the sterically hindered phenolic group. The bulky tert-butyl groups on either side of the hydroxyl group make the hydrogen atom of the hydroxyl group readily available to donate to a free radical, while the resulting phenoxy radical is stabilized by steric hindrance, preventing it from initiating further detrimental reactions.[5][6]
This mechanism is crucial in protecting polymers from degradation caused by exposure to UV light and heat, which generate free radicals.[6]
Caption: Antioxidant mechanism of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate.
Applications in Polymer Science
The primary application of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is as a light stabilizer and antioxidant for various polymers.[7][8] It is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[8] Its excellent compatibility with these polymers and low volatility contribute to its effectiveness.[8] It can be used alone or in combination with other stabilizers like phosphites and other UV absorbers to achieve synergistic effects.[8]
Performance Evaluation in Polymers
The effectiveness of this additive in a polymer matrix can be evaluated through various experimental protocols.
Experimental Protocol: Accelerated Weathering Test
Objective: To assess the ability of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate to protect a polymer from UV degradation.
Materials:
-
Polymer (e.g., polyethylene) films with and without the additive.
-
Accelerated weathering chamber (e.g., QUV chamber).
Procedure:
-
Prepare polymer films containing a specific concentration of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (e.g., 0.1 - 0.5% by weight).[8]
-
Prepare control films without the additive.
-
Expose the films to accelerated weathering conditions (UV radiation, temperature, and humidity cycles) in the chamber for a specified duration.
-
At regular intervals, remove samples of the films for analysis.
Analysis:
-
Mechanical Properties: Measure tensile strength and elongation at break to assess the retention of mechanical integrity.[9]
-
Spectroscopic Analysis: Use FT-IR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer oxidation.
-
Colorimetry: Measure changes in color and yellowing to evaluate aesthetic stability.[9]
Caption: Experimental workflow for evaluating polymer additive performance.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate.[10] Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a highly effective and widely used hindered phenolic antioxidant and UV stabilizer. Its specific chemical structure allows it to efficiently scavenge free radicals, thereby protecting materials, particularly polymers, from degradation. The experimental protocols and mechanisms outlined in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its potential applications beyond polymer science could be a valuable endeavor.
References
- 1. CYASORB® UV-2908 | Syensqo [syensqo.com]
- 2. Hexadecyl 3,5-Di-tert-butyl-4-hydroxybenzoate | 67845-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Hexadecyl 3,5-Di-tert-butyl-4-hydroxybenzoate | 67845-93-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. partinchem.com [partinchem.com]
- 7. specialchem.com [specialchem.com]
- 8. 2017erp.com [2017erp.com]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. baoxuchem.com [baoxuchem.com]
